An In-depth Technical Guide to Propargyl-PEG4-Br: Structure, Properties, and Applications
An In-depth Technical Guide to Propargyl-PEG4-Br: Structure, Properties, and Applications
Propargyl-PEG4-Br is a heterobifunctional chemical linker integral to modern bioconjugation, drug delivery, and molecular biology.[1][2] Its unique structure, featuring three distinct chemical moieties, offers dual reactivity that enables the precise assembly of complex biomolecular architectures.[1] This guide provides a comprehensive overview of its structure, physicochemical properties, and core applications for researchers and professionals in drug development.
Core Chemical Structure
Propargyl-PEG4-Br is composed of three key functional components: a terminal propargyl group, a tetra-polyethylene glycol (PEG4) spacer, and a reactive bromide terminus.[1] This specific arrangement confers a versatile reactivity profile, making it a valuable tool for linking different molecular entities.
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Propargyl Group (Alkyne): The terminal alkyne (C≡CH) is the reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] This reaction forms a highly stable triazole linkage with azide-containing molecules.[2][3]
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Polyethylene Glycol (PEG4) Spacer: The PEG4 linker consists of four repeating ethylene glycol units. This hydrophilic spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[1][2] Furthermore, the PEG linker reduces steric hindrance between the conjugated molecules and can improve the pharmacokinetic properties of biotherapeutics.[1]
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Bromide Group: The terminal bromide (-Br) atom serves as a reactive site for nucleophilic substitution reactions.[2][3] As a good leaving group, it readily reacts with nucleophiles such as amines, thiols, or alcohols, providing a second, orthogonal conjugation strategy.[3][4]
The systematic IUPAC name for this compound is 1-bromo-3,6,9,12-tetraoxapentadec-14-yne.[1][]
Caption: 2D structure of Propargyl-PEG4-Br.
Physicochemical Properties
A summary of the key quantitative data for Propargyl-PEG4-Br is presented below. Values may vary slightly between suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉BrO₄ | [3][][6] |
| Molecular Weight | 295.17 g/mol | [][6] |
| CAS Number | 1308299-09-3 | [3][6] |
| Purity | ≥95% - >98% | [3][6][7] |
| Appearance | Typically a solid or oil | |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [] |
| SMILES String | C#CCOCCOCCOCCOCCBr | [6] |
| Boiling Point (Predicted) | 334.3 ± 32.0 °C at 760 mmHg | [][8] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [][8] |
| Storage Conditions | -20°C for long-term storage, protected from light and moisture. | [1][3][] |
Key Reactivities and Experimental Workflow
The utility of Propargyl-PEG4-Br stems from its ability to undergo two distinct and orthogonal conjugation reactions. This dual functionality allows for the sequential or simultaneous attachment of different molecules.
Caption: Dual reactivity workflow of Propargyl-PEG4-Br.
Experimental Protocols:
Detailed experimental protocols are highly dependent on the specific substrates being conjugated. However, general methodologies for its two key reactions are outlined below.
A. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This protocol outlines a general procedure for conjugating Propargyl-PEG4-Br to an azide-containing biomolecule.
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Reagent Preparation: Dissolve the azide-containing molecule and Propargyl-PEG4-Br separately in an appropriate aqueous buffer or a mixture of buffer and an organic solvent like DMSO or DMF to ensure solubility.[1]
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Catalyst Preparation: Prepare fresh stock solutions of a copper (I) source (e.g., copper (II) sulfate with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA or BTTAA).
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Reaction: In a reaction vessel, add the azide-containing molecule. Subsequently, add the Propargyl-PEG4-Br solution. Initiate the reaction by adding the copper catalyst and ligand solution.
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Incubation: Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can range from 1 to 24 hours, depending on the reactivity of the substrates.
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Purification: Upon completion, the resulting conjugate is typically purified using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC, to remove unreacted linker and catalyst.
B. Protocol for Nucleophilic Substitution This protocol provides a general method for conjugating Propargyl-PEG4-Br with a molecule containing a nucleophilic group (e.g., a primary amine).
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Reagent Preparation: Dissolve the nucleophile-containing molecule (e.g., a protein or small molecule with an amine group) in a suitable aprotic solvent such as DMF or DMSO.[1] Dissolve Propargyl-PEG4-Br in the same solvent.
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Reaction Setup: Add the Propargyl-PEG4-Br solution to the solution of the nucleophilic molecule. To facilitate the reaction and neutralize the HBr byproduct, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is typically added.
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Incubation: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Progress can be monitored by techniques such as LC-MS or TLC.
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Quenching and Work-up: Once the reaction is complete, it can be quenched by the addition of water or a buffer. The desired product is then isolated through extraction or precipitation.
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Purification: Final purification is achieved through methods like flash column chromatography or preparative HPLC to yield the pure conjugate.
Applications in Drug Development and Research
The unique structure of Propargyl-PEG4-Br makes it a powerful tool in several advanced research areas.
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Antibody-Drug Conjugates (ADCs): Propargyl-PEG4-Br serves as a non-cleavable linker for synthesizing ADCs.[8] One end can be attached to an antibody and the other to a cytotoxic drug, creating a targeted therapeutic agent.[8]
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PROTACs: It is widely used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[8]
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Bioconjugation and Probe Development: The linker is used to attach biomolecules to surfaces, nanoparticles, or fluorescent dyes for diagnostic and imaging applications.[1] Its dual reactivity allows for the construction of multifunctional probes.[1]
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Organic Synthesis: It acts as a versatile intermediate for creating more complex and customized linkers for specific applications in medicinal chemistry and materials science.[1]
References
- 1. Propargyl-PEG4-bromide | CAS: 1308299-09-3 | AxisPharm [axispharm.com]
- 2. Propargyl-PEG4-Bromide - CD Bioparticles [cd-bioparticles.net]
- 3. Propargyl-PEG4-bromide, 1308299-09-3 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG-bromide | AxisPharm [axispharm.com]
- 6. chemscene.com [chemscene.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Propargyl-PEG4-Br [chembk.com]
